molecular formula C18H27NO5 B1682353 Yamataimine CAS No. 67113-69-3

Yamataimine

Cat. No. B1682353
CAS RN: 67113-69-3
M. Wt: 337.4 g/mol
InChI Key: RRIMIQDGHHBXCP-BXPDPKNNSA-N
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Description

Yamataimine is a 12-membered pyrrolizidine alkaloid of retronecine type . It is derived from the herbs of Herba Senecionis scandentis .


Synthesis Analysis

The synthesis of Yamataimine involves a short-step process. Methyl (1S,SR)-5-methyl-2-oxocyclopentanecarboxylate derived from ®-(+)-pulegone is converted into the necic acid component required for the synthesis of Yamataimine, in a nine-step sequence .


Molecular Structure Analysis

Yamataimine has a molecular formula of C18H27NO5 . It has a molecular weight of 337.41 . The structure of Yamataimine includes 5 defined stereocentres .


Chemical Reactions Analysis

The synthesis of Yamataimine involves a regioselective coupling of (+)-retronecine with the necic acid component via tin-mediated regioselective acylation followed by macrolactonization .


Physical And Chemical Properties Analysis

Yamataimine is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a SMILES notation of CCC1CC (C (C (=O)OCC2=CCN3C2C (CC3)OC1=O) ©O)C .

Scientific Research Applications

Synthesis and Structural Studies

  • Enantioselective Synthesis : A significant research application of Yamataimine involves its enantioselective synthesis. The study by Niwa et al. (1994) describes a short-step synthesis process for optically active yamataimine. This research is fundamental in understanding the chemical structure and potential applications of yamataimine in various fields.

Toxicological Studies

  • Toxicity Assessment : Yamataimine's toxicity has been a subject of research, particularly in the context of hepatocytes. The study by J. Li (2004) investigated the toxic effects of various pyrrolizidine alkaloids, including yamataimine, on hepatocytes. This research contributes to understanding the safety profile of yamataimine, which is crucial for its potential therapeutic applications.

Applications in Environmental Studies

  • Environmental Impact Analysis : In environmental research, yamataimine has been indirectly involved in studies like the one conducted in the Yamakiya district, Kawamata town, after the Fukushima Daiichi Nuclear Power Plant accident. Yasutaka et al. (2020) describe how local residents participated in research activities, including radiation measurements, which is essential for understanding the environmental behavior of various compounds including those similar to yamataimine.

Biochemical Applications

  • Biochemical Research : Although not directly related to yamataimine, research in the biochemical field, such as the study on apple polyphenols by Sun et al. (2017), highlights the importance of natural compounds in preserving food quality. This kind of research can provide insights into how yamataimine or similar alkaloids could be used in food science and technology.

Technological Innovations

  • Technology and Software Development : Interestingly, the term "Yamatani" appears in the context of technological research, specifically in neural network development. Yoshimura (2020) proposes a two-variable activation function named "Yamatani," demonstrating how nomenclature from natural compounds can influence other research areas.

Cultural Studies

  • Cultural and Historical Research : The influence of the name "Yamata" extends into cultural studies as well, such as in the work of C. Ames (2008) on the Franco-Japanese writer Yamata Kiku. This shows the broader cultural significance of names derived from natural compounds like yamataimine.

properties

IUPAC Name

(1R,4S,6R,7S,17R)-4-ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h5,11-12,14-15,22H,4,6-10H2,1-3H3/t11-,12+,14-,15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMIQDGHHBXCP-BXPDPKNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217413
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yamataimine

CAS RN

67113-69-3
Record name Yamataimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067113693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAMATAIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W289C84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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